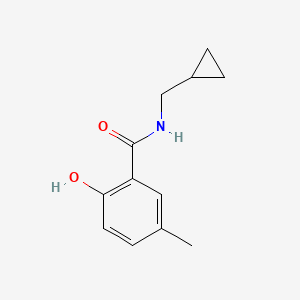

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Description

Chemical Identity and Structural Significance of N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

This compound possesses a distinctive molecular architecture that exemplifies the sophisticated design principles employed in modern benzamide chemistry. The compound's molecular formula C₁₂H₁₅NO₂ indicates a precise arrangement of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 205.253 grams per mole. The Simplified Molecular Input Line Entry System representation O=C(NCC1CC1)C2=CC(C)=CC=C2O provides a systematic description of the compound's connectivity, clearly illustrating the amide linkage between the substituted benzoyl group and the cyclopropylmethyl amine component.

The structural significance of this compound lies in its three distinct functional domains that contribute to its overall chemical behavior. The benzene ring system serves as the aromatic foundation, providing electron delocalization and stability to the molecular framework. The hydroxyl group positioned at the 2-position relative to the carbonyl creates opportunities for intramolecular hydrogen bonding, which can significantly influence the compound's conformational preferences and physical properties. The methyl substituent at the 5-position introduces steric considerations while modifying the electronic environment of the aromatic system through hyperconjugative effects.

The cyclopropylmethyl substituent attached to the amide nitrogen represents a particularly noteworthy structural feature. Cyclopropane rings are characterized by significant ring strain due to their deviation from ideal tetrahedral geometry, resulting in enhanced reactivity and unique electronic properties. The incorporation of this strained ring system into the amide structure creates a molecular architecture that combines the stability of the aromatic benzamide core with the reactive potential of the cyclopropyl group, offering opportunities for diverse chemical transformations and applications.

Historical Context of Benzamide Derivative Development

The development of benzamide derivatives represents a significant chapter in the evolution of organic medicinal chemistry, with these compounds serving as fundamental building blocks in pharmaceutical research and development. Benzamide itself, characterized by the chemical formula C₇H₇NO, represents the simplest amide derivative of benzoic acid and has served as the foundational structure for numerous pharmaceutical agents across diverse therapeutic categories. The historical significance of benzamide derivatives extends across multiple pharmacological classes, including analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and extensive families of antiemetic and prokinetic agents including metoclopramide, mosapride, and cisapride.

The development trajectory of benzamide derivatives has been particularly notable in the field of antipsychotic medications, where compounds such as amisulpride, sulpiride, and tiapride have established benzamides as crucial therapeutic agents in neuropsychiatric treatment. This extensive pharmaceutical application has driven continued research interest in benzamide structural modifications, leading to the exploration of novel substituent patterns and functional group combinations that might yield improved therapeutic profiles or entirely new biological activities.

The synthesis methodology for benzamide compounds has evolved significantly over time, with traditional approaches including hydrolysis of aromatic nitriles, interconversions of carboxylic acid derivatives, and rearrangement of oximes. More recent developments have focused on direct Friedel-Crafts-type reactions and superacid-catalyzed processes, which offer more efficient synthetic routes to complex benzamide structures. The exploration of cyanoguanidine as a reagent for direct Friedel-Crafts carboxamidation of arenes represents a significant advancement in benzamide synthesis, enabling the preparation of these important compounds through novel mechanistic pathways.

The historical context of this compound development reflects the broader trend toward structural diversification within the benzamide family. The incorporation of cyclopropylmethyl substituents represents a modern synthetic approach that combines traditional benzamide chemistry with contemporary understanding of cyclopropane ring effects and their influence on molecular properties. This compound exemplifies how historical benzamide research has evolved to encompass increasingly sophisticated structural modifications designed to explore new chemical space and potential applications.

Theoretical Importance in Organic Chemistry Research

This compound holds substantial theoretical importance in organic chemistry research due to its unique combination of structural features that exemplify several fundamental chemical principles. The compound serves as an excellent model system for studying the interplay between aromatic stabilization, amide resonance, intramolecular hydrogen bonding, and ring strain effects within a single molecular framework. Benzamide compounds are recognized as useful building blocks in organic synthesis and serve as sub-structures in a variety of pharmaceutical agents, making their theoretical understanding crucial for advancing both academic research and practical applications.

The theoretical significance of this compound extends to its potential role in exploring superelectrophilic chemistry and advanced synthetic methodologies. Research has demonstrated that benzamide synthesis can be achieved through direct electrophilic aromatic substitution reactions involving superacid-catalyzed processes, where compounds like cyanoguanidine serve as useful reagents for Friedel-Crafts carboxamidation of arenes. The reaction mechanisms involved in these processes suggest the involvement of superelectrophilic intermediates, with theoretical calculations indicating that diprotonated species play crucial roles in the observed chemical transformations.

The cyclopropylmethyl substituent in this compound provides a particularly valuable system for investigating the effects of ring strain on chemical reactivity and molecular properties. Cyclopropane rings exhibit unique electronic characteristics due to their high s-character in the carbon-carbon bonds and the significant angle strain present in the three-membered ring system. These features can influence both the nucleophilicity of the attached nitrogen atom and the overall conformational preferences of the molecule, making this compound an important tool for understanding structure-reactivity relationships in strained ring systems.

The hydroxyl group positioned ortho to the carbonyl functionality creates opportunities for intramolecular hydrogen bonding, which can significantly affect the compound's physical properties, solution behavior, and potential biological activity. This structural feature makes the compound valuable for theoretical studies of hydrogen bonding effects in aromatic amide systems and their influence on molecular conformation and reactivity patterns. The combination of these multiple structural elements within a single molecule provides researchers with a complex but tractable system for investigating fundamental organic chemistry principles.

Nomenclature Systems and Classification

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-2-5-11(14)10(6-8)12(15)13-7-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUJYRMSKUIMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table: General Synthesis Methods for Benzamides

| Method | Description | Reagents/Conditions |

|---|---|---|

| Amidation | Coupling of carboxylic acid with amine | DCC, EDC, or HATU as coupling agents |

| Reductive Amination | Reduction of imine formed from aldehyde and amine | NaBH4 or LiAlH4 as reducing agents |

| Nitrile Hydrolysis | Hydrolysis of nitrile to form amide | Acidic or basic conditions |

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. For example, in amidation reactions, the choice of coupling agent and base can significantly affect the yield.

Table: Optimization Parameters

| Parameter | Description | Optimal Conditions |

|---|---|---|

| Temperature | Affects reaction rate and selectivity | Typically between 0°C and 50°C |

| Solvent | Influences solubility and reaction rate | Commonly DMF, DCM, or THF |

| Reaction Time | Determines extent of reaction completion | Varies depending on reaction conditions |

Purification and Characterization

After synthesis, purification is essential to obtain a pure product. Techniques such as column chromatography or recrystallization are commonly used. Characterization methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound.

Table: Purification and Characterization Techniques

| Technique | Description | Purpose |

|---|---|---|

| Column Chromatography | Separation based on polarity | Purification |

| Recrystallization | Crystallization from a solvent | Purification |

| NMR Spectroscopy | Analysis of molecular structure | Characterization |

| Mass Spectrometry | Determination of molecular weight | Characterization |

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 2-hydroxy-5-methylbenzaldehyde.

Reduction: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzylamine.

Substitution: 2-hydroxy-5-methyl-3-nitrobenzamide.

Scientific Research Applications

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

N-(3-Fluorophenyl)-2-Hydroxy-5-Methylbenzamide

- Structure : Shares the 2-hydroxy-5-methylbenzamide backbone but substitutes the cyclopropylmethyl group with a 3-fluorophenyl moiety.

- Safety data indicate its use in industrial settings, with precautions for inhalation and skin contact .

- Comparison : The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to the fluorophenyl group, which may increase susceptibility to oxidative metabolism.

N-(3-Aminopropyl)-2-Hydroxy-5-Methylbenzamide

- Structure: Features an aminopropyl substituent instead of cyclopropylmethyl.

- Comparison : The cyclopropylmethyl group in the target compound reduces polarity, favoring blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. X-ray analysis confirmed its N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .

- Comparison : The cyclopropylmethyl group in the target compound may sterically hinder coordination to metal centers, reducing utility in catalysis compared to bulkier substituents.

N-(3-tert-Butyl-1-(Cyclopropylmethyl)-1,2-Dihydro-2-Methylpyrazol-5-Ylidene)-2-Fluoro-3-(Trifluoromethyl)Benzamide (Compound 22)

- Synthesis : Involves cyclopropylmethyl mesylate intermediates and hydrazine cyclization ().

- Pharmacology : High CB2 receptor affinity (IC₅₀ = 2.9 nM) and metabolic stability in liver microsomes .

- Comparison : The trifluoromethyl and fluoro groups in compound 22 enhance receptor selectivity, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Crystallographic and Physicochemical Data

Biological Activity

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an amide functional group, which are critical for its biological interactions. The presence of a cyclopropylmethyl moiety adds to its structural uniqueness, potentially influencing its binding affinity and specificity to various biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and amide groups enhance its binding capabilities, allowing it to modulate enzyme or receptor activity. This modulation can lead to various physiological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzamide derivatives indicated that this compound could inhibit the growth of certain bacterial strains. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or function through enzyme inhibition.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Enzyme Inhibition | Potential inhibition of COX/LOX |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A series of in vitro assays were conducted to evaluate the anti-inflammatory effects of this compound. The compound was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a viable pathway for therapeutic application in inflammatory diseases.

Q & A

Q. Advanced

- Inflammatory pain models : The Randall–Selitto test in rats assesses mechanical hyperalgesia reversal (e.g., compound 22 at 10–30 mg/kg showed dose-dependent efficacy) .

- Metabolic stability assays : Human and rat liver microsomes quantify oxidative degradation rates to predict pharmacokinetics .

How can researchers resolve contradictions in solubility data for this compound derivatives?

Advanced

Contradictions may arise from solvent polarity or crystalline vs. amorphous forms. Methods include:

- Co-solvent systems : Using DMSO-water mixtures to enhance solubility while avoiding precipitation .

- Polymorph screening : X-ray crystallography (e.g., single-crystal analysis at 173 K) to identify stable crystalline forms .

- Computational modeling : Predicting logP and solubility via tools like ACD/Labs Percepta .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (S24/25) .

- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .

- Waste disposal : Follow TSCA and WGK Germany guidelines for halogenated organic waste .

How can computational methods guide the design of this compound-based therapeutics?

Q. Advanced

- Docking simulations : Predict binding modes to targets like PLK1 or CB2 receptors using software (e.g., AutoDock) .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- ADMET prediction : Tools like SwissADME assess absorption, distribution, and toxicity profiles early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.